molecular formula C40H56O6 B1252618 (2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione

(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione

Cat. No. B1252618
M. Wt: 632.9 g/mol
InChI Key: AMKXPXHJZCUIOT-NDIAQOJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione is a natural product found in Torreya grandis with data available.

Scientific Research Applications

Synthesis and Characterization

  • This compound and related structures have been synthesized and characterized in various studies, providing insight into their chemical properties and potential applications. For example, Hellwinkel and Lauer (1977) described the synthesis of a related dicycloheptanthracene system, highlighting the methods and challenges in creating such complex structures (Hellwinkel & Lauer, 1977). Similarly, Gupta, Harland, and Stoodley (1984) explored an efficient synthesis of related anthracene derivatives, emphasizing the strategic use of Diels-Alder reactions (Gupta, Harland, & Stoodley, 1984).

Chemical Reactivity and Applications

  • Studies have also delved into the chemical reactivity and potential applications of such anthracene derivatives. Chandler and Stoodley (1980) investigated the Diels-Alder reactions of epoxy-anthracene derivatives, revealing insights into their reactivity and potential for further chemical transformations (Chandler & Stoodley, 1980). Suginome, Kobayashi, and Kujime (1992) reported on the regioselective photoaddition of anthracenedione derivatives, a process that could be applied in various synthetic pathways (Suginome, Kobayashi, & Kujime, 1992).

Potential in Drug Development

  • Some of these compounds have been explored for their potential in drug development. For example, Anderson, Chang, and Mcpherson (1983) synthesized derivatives with potential antineoplastic activity, demonstrating the applicability of these structures in medicinal chemistry (Anderson, Chang, & Mcpherson, 1983).

Theoretical Investigations

  • Theoretical investigations, such as those by Sheena Mary et al. (2021), have explored the properties and interactions of similar anthracene derivatives, providing a deeper understanding of their behavior and potential applications in various fields (Sheena Mary et al., 2021).

properties

Molecular Formula

C40H56O6

Molecular Weight

632.9 g/mol

IUPAC Name

(1S,6S,11S,19S,23S,28S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione

InChI

InChI=1S/C40H56O6/c1-22(2)26-19-24-11-13-29-36(5,6)15-9-17-38(29,43)20-27(24)33-32(26)45-35-25-12-14-30-37(7,8)16-10-18-39(30,44)21-28(25)31(41)34(42)40(35,46-33)23(3)4/h19,22-23,29-30,35,43-44H,9-18,20-21H2,1-8H3/t29-,30-,35-,38-,39-,40+/m0/s1

InChI Key

AMKXPXHJZCUIOT-NDIAQOJLSA-N

Isomeric SMILES

CC(C)C1=C2C(=C3C[C@]4(CCCC([C@@H]4CCC3=C1)(C)C)O)O[C@]5([C@@H](O2)C6=C(C[C@]7(CCCC([C@@H]7CC6)(C)C)O)C(=O)C5=O)C(C)C

Canonical SMILES

CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C

synonyms

grandione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione
Reactant of Route 2
(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione
Reactant of Route 3
(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione
Reactant of Route 4
(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione
Reactant of Route 5
(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione
Reactant of Route 6
(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione

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